molecular formula C16H17Cl2N3O5 B2634606 Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 923818-79-5

Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2634606
CAS No.: 923818-79-5
M. Wt: 402.23
InChI Key: KRUWLLAJYFLSEQ-UHFFFAOYSA-N
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Description

Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a pyridine moiety, which is further functionalized with ethyl and carbonyloxy groups. The presence of chlorine atoms on the pyridine ring adds to its reactivity and potential utility in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Pyridine Functionalization: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine core.

    Final Functionalization: The final step involves the esterification and chlorination reactions to introduce the ethyl and dichloropyridine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the dichloropyridine moiety suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which could influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,6-dichloropyridine-2-carboxylate: Shares the dichloropyridine moiety but lacks the pyrimidine ring.

    Methyl 6-chloropyridine-3-carboxylate: Similar pyridine structure but different functional groups.

Uniqueness

Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrimidine ring with a dichloropyridine moiety, which could confer distinct chemical reactivity and biological activity compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 6-[(3,6-dichloropyridine-2-carbonyl)oxymethyl]-4-ethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O5/c1-3-9-12(14(22)25-4-2)10(20-16(24)19-9)7-26-15(23)13-8(17)5-6-11(18)21-13/h5-6,9H,3-4,7H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUWLLAJYFLSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=O)N1)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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